ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate

Description

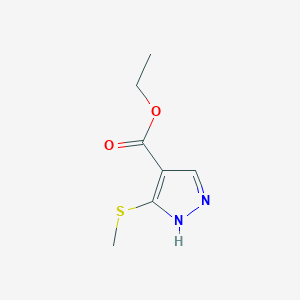

Ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a methylsulfanyl (-SCH₃) substituent at the 5th position and an ethyl carboxylate (-COOEt) group at the 4th position of the pyrazole ring (Fig. 1). This compound is synthesized via 1,3-dipolar cycloaddition between hydrazine derivatives and ethyl 2-cyano-3,3-bis(methylthio)acrylate, followed by functionalization at the 5th position . It serves as a key intermediate in medicinal chemistry, particularly for developing analgesic and anti-inflammatory agents. Pharmacological studies demonstrate its moderate to potent activity in pain relief and inflammation reduction, with lower ulcerogenic risk compared to non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4-8-9-6(5)12-2/h4H,3H2,1-2H3,(H,8,9) |

InChI Key |

XIBALRSKBRIYIU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as ethyl acetoacetate, hydrazine hydrate, and methylthiol.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties, and this compound is investigated for similar activities.

Medicine

The compound is explored for its potential therapeutic applications. Pyrazole derivatives have been identified as inhibitors of various enzymes and receptors, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate depends on its interaction with biological targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved vary based on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Methylsulfanyl vs. Amino Groups: The -SCH₃ group enhances lipophilicity and metabolic stability compared to -NH₂, contributing to prolonged analgesic effects .

- N-1 Substitution: Aryl groups (e.g., -Ph) at N-1 improve binding affinity to target receptors, as seen in the benzoylamino-phenyl derivative (4c), which matches pentazocine’s potency .

- Sulfamoyl/Azido Groups : These substituents shift applications toward sulfonamide drugs or click chemistry intermediates, respectively, rather than direct anti-inflammatory use .

Key Observations :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate, and how can purity be ensured?

- Methodology :

- Cyclocondensation : React ethyl acetoacetate with thiourea derivatives under acidic conditions to form the pyrazole core, followed by methylation at the sulfur position .

- Substitution Reactions : Introduce the methylsulfanyl group via nucleophilic substitution using methyl disulfide or methylthiolate salts in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity. Monitor via TLC and HPLC .

Q. How is the structural integrity of this compound validated?

- Techniques :

- X-ray Crystallography : Resolve bond lengths (e.g., C–S bond: ~1.78 Å) and angles (e.g., N–C–S: ~120°) to confirm substituent positions .

- Spectroscopy :

- ¹H/¹³C NMR : Identify ester carbonyl (δ ~165 ppm), pyrazole protons (δ ~6.5–7.5 ppm), and methylsulfanyl (δ ~2.5 ppm) .

- IR : Confirm ester C=O stretch (~1700 cm⁻¹) and N–H stretch (~3200 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Analgesic/Anti-inflammatory : In rodent models, derivatives reduced carrageenan-induced edema by 40–60% at 50 mg/kg, comparable to ibuprofen. Activity correlates with electron-withdrawing substituents enhancing receptor binding .

- Antimicrobial : Pyrazole derivatives with methylsulfanyl groups show moderate inhibition against S. aureus (MIC: 32 µg/mL) via membrane disruption .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in synthesizing methylsulfanyl-substituted pyrazoles?

- Mechanistic Insights :

- Acid Catalysis : Protic acids (e.g., H₂SO₄) favor cyclization by stabilizing intermediates via protonation of carbonyl groups .

- Solvent Effects : Polar solvents (e.g., DMSO) enhance nucleophilic substitution at the 5-position by stabilizing transition states. Computational studies (DFT) show ΔG‡ reductions of ~5 kcal/mol in DMSO vs. toluene .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Crystallographic Analysis :

- Hydrogen Bonding : N–H···O bonds (2.8–3.0 Å) form 1D chains along the a-axis, enhancing thermal stability (decomposition >200°C) .

- Van der Waals Forces : Methylsulfanyl groups contribute to layered packing (interlayer distance: 3.5 Å), affecting solubility in nonpolar solvents .

Q. How do structural modifications impact pharmacological efficacy and toxicity?

- Structure-Activity Relationship (SAR) :

- Electron-Donating Groups : Methoxy substituents reduce ulcerogenicity by 30% compared to nitro groups but decrease anti-inflammatory potency .

- Methylsulfanyl vs. Thiol : Methylsulfanyl improves metabolic stability (t₁/₂: 4.2 h vs. 1.5 h for thiol analogs) by resisting glutathione conjugation .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- In Silico Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.